(4-aminophenyl)ethanethioic O-acid
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Overview
Description
. This compound is known for its unique structure, which includes an amino group attached to a phenyl ring and an ethanethioic O-acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)ethanethioic O-acid typically involves the reaction of 4-aminophenyl compounds with ethanethioic O-acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)ethanethioic O-acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
(4-aminophenyl)ethanethioic O-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-aminophenyl)ethanethioic O-acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, while the ethanethioic O-acid group can participate in redox reactions and other chemical processes. These interactions can modulate biological activities and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-aminophenyl)ethanethioic O-acid include:
- (4-aminophenyl)acetic acid
- (4-aminophenyl)propanoic acid
- (4-aminophenyl)butanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(4-aminophenyl)ethanethioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLCLUSHCIUJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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